molecular formula C22H45N3O3 B8180366 (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate

(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate

Cat. No.: B8180366
M. Wt: 399.6 g/mol
InChI Key: BMZYTDRMCBZVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate is a synthetic compound with a unique structure that combines a long alkyl chain with a urea and ammonium group. This combination of functional groups gives the compound interesting chemical and biological properties, making it a subject of research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate typically involves the following steps:

    Formation of the Urea Derivative: The initial step involves the reaction of tetradecylamine with an isocyanate to form the tetradecylurea derivative.

    Quaternization: The next step involves the reaction of the urea derivative with ®-3-chloro-4-(trimethylammonio)butanoate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of ®-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the urea group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ammonium group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate is used as a surfactant due to its amphiphilic nature. It can form micelles and other structures in solution, making it useful in various applications, including emulsification and solubilization.

Biology

In biological research, the compound is studied for its potential as a drug delivery agent. Its ability to interact with biological membranes and enhance the solubility of hydrophobic drugs makes it a candidate for improving drug bioavailability.

Medicine

In medicine, ®-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate is investigated for its antimicrobial properties. The compound’s structure allows it to disrupt microbial membranes, making it a potential candidate for developing new antimicrobial agents.

Industry

In the industrial sector, the compound is used in formulations for personal care products, such as shampoos and conditioners, due to its surfactant properties. It helps in the formation of stable emulsions and enhances the texture and feel of the products.

Mechanism of Action

The mechanism of action of ®-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate involves its interaction with biological membranes. The long alkyl chain inserts into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. The urea and ammonium groups enhance the compound’s solubility and interaction with polar head groups of the membrane lipids.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(3-Dodecylureido)-4-(trimethylammonio)butanoate: Similar structure but with a shorter alkyl chain.

    ®-3-(3-Hexadecylureido)-4-(trimethylammonio)butanoate: Similar structure but with a longer alkyl chain.

    ®-3-(3-Octadecylureido)-4-(trimethylammonio)butanoate: Similar structure but with an even longer alkyl chain.

Uniqueness

®-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its ability to interact with biological membranes and makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(tetradecylcarbamoylamino)-4-(trimethylazaniumyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45N3O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-23-22(28)24-20(18-21(26)27)19-25(2,3)4/h20H,5-19H2,1-4H3,(H2-,23,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZYTDRMCBZVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCNC(=O)NC(CC(=O)[O-])C[N+](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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